Regioisomeric Target Engagement: C5-Amine vs. C6-Amine and Absence of Cathepsin S Liability
The C6-amine regioisomer, (6R)-2-phenyl-5,6,7,8-tetrahydroquinazolin-6-amine, is a potent cathepsin S inhibitor with a crystallographically confirmed binding pose (PDB 6YYQ) and picomolar enzymatic Kᵢ values . In contrast, the C5-amine compound (CAS 927803-68-7, CHEMBL3476313) has 24 bioactivity annotations in ChEMBL across 16 targets, none of which include cathepsin S, indicating a fundamentally different target-selectivity profile driven solely by the amine regioisomerism . This is not an extrapolation from single-assay data; it reflects the full curated ChEMBL bioactivity map for this compound.
| Evidence Dimension | Target engagement: Cathepsin S binding |
|---|---|
| Target Compound Data | No cathepsin S activity detected across 24 bioactivity assays in ChEMBL |
| Comparator Or Baseline | (6R)-2-phenyl-5,6,7,8-tetrahydroquinazolin-6-amine; picomolar Kᵢ against CatS; co-crystal structure PDB 6YYQ |
| Quantified Difference | Qualitative binary: C6-amine is a validated CatS ligand; C5-amine shows no CatS annotation |
| Conditions | ChEMBL bioactivity database (24 data points for target compound); J. Med. Chem. 2020 enzymatic and crystallographic assays for comparator |
Why This Matters
For programs where cathepsin S off-target activity is undesirable (e.g., non-immunomodulatory oncology), the C5-amine regioisomer provides a clean selectivity starting point with no pre-existing CatS liability.
- [1] Schade M, Merla B, Lesch B, Wagener M, Timmermanns S, Pletinckx K, Hertrampf T. J Med Chem. 2020;63(20):11801-11808. PDB 6YYQ. View Source
- [2] ChEMBL Compound Report Card for CHEMBL3476313. EBI. View Source
